6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid
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Overview
Description
6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid is a silicon-based compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a trimethylsilyl group, which imparts distinct reactivity and stability features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid typically involves the protection of amino groups using the 2-(trimethylsilyl)ethoxycarbonyl (TEOC) group. This process can be achieved through the reaction of 2-(trimethylsilyl)ethanol with carbonochloridite, followed by the addition of N-hydroxysuccinimide . The reaction is usually carried out under mild conditions to ensure the stability of the silyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of computer-controlled reactors allows for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the removal of the silyl group.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Fluoride Ions: Used for the removal of the trimethylsilyl group, leading to the formation of the free amine.
Acids and Bases: Employed in hydrolysis reactions to cleave the silyl group and release the corresponding carboxylic acid.
Major Products Formed
The major products formed from these reactions include the free amine, carboxylic acid, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid involves the selective protection of amino groups through the formation of a stable carbamate linkage. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions. Upon exposure to fluoride ions, the silyl group is cleaved, leading to the release of the free amine along with ethylene, carbon dioxide, and trimethylsilyl fluoride .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Commonly used for the protection of amino groups in organic synthesis.
2-(Triphenylsilyl)ethoxycarbonyl (TPSEOC): Offers similar protection but with different steric and electronic properties.
2-(Methyldiphenylsilyl)ethoxycarbonyl (MDPSEOC): Another variant with distinct reactivity and stability features.
Uniqueness
6-(2-Trimethylsilanyl-ethoxycarbonylamino)-hexanoic acid stands out due to its specific combination of a hexanoic acid backbone and the trimethylsilyl group, which provides a unique balance of stability and reactivity. This makes it particularly useful in applications requiring selective protection and deprotection under mild conditions .
Properties
IUPAC Name |
6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4Si/c1-18(2,3)10-9-17-12(16)13-8-6-4-5-7-11(14)15/h4-10H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHRLQSWBJWNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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